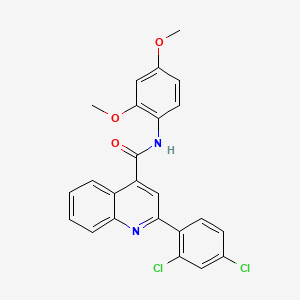![molecular formula C24H30N6S3 B10897831 2,2',2''-[(2,4,6-trimethylbenzene-1,3,5-triyl)tris(methanediylsulfanediyl)]tris(1-methyl-1H-imidazole)](/img/structure/B10897831.png)
2,2',2''-[(2,4,6-trimethylbenzene-1,3,5-triyl)tris(methanediylsulfanediyl)]tris(1-methyl-1H-imidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE is a complex organic compound featuring multiple imidazole rings and sulfide linkages Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE involves multiple steps, starting with the preparation of the imidazole rings. Imidazole can be synthesized through the reaction of glyoxal and ammonia
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE involves its interaction with molecular targets through its imidazole rings and sulfide linkages. The imidazole rings can coordinate with metal ions, while the sulfide linkages can undergo redox reactions. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Similar in structure but lacks the sulfide linkages.
1-Methyl-2-hydroxymethylimidazole: Contains a hydroxymethyl group instead of the complex benzyl sulfide structure.
Uniqueness
1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE is unique due to its multiple imidazole rings and sulfide linkages, which provide a versatile framework for various chemical and biological interactions. This complexity makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C24H30N6S3 |
|---|---|
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
1-methyl-2-[[2,4,6-trimethyl-3,5-bis[(1-methylimidazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]imidazole |
InChI |
InChI=1S/C24H30N6S3/c1-16-19(13-31-22-25-7-10-28(22)4)17(2)21(15-33-24-27-9-12-30(24)6)18(3)20(16)14-32-23-26-8-11-29(23)5/h7-12H,13-15H2,1-6H3 |
Clave InChI |
ROTIOUCUDQCKLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CSC2=NC=CN2C)C)CSC3=NC=CN3C)C)CSC4=NC=CN4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10897748.png)
![N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897753.png)
![N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10897755.png)
methanone](/img/structure/B10897761.png)
![2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897765.png)
![(2E)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10897770.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10897783.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897790.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10897791.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10897793.png)



![6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10897813.png)
